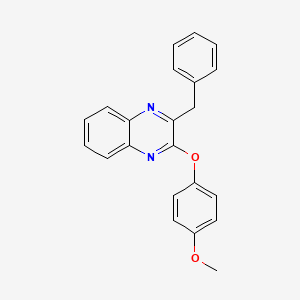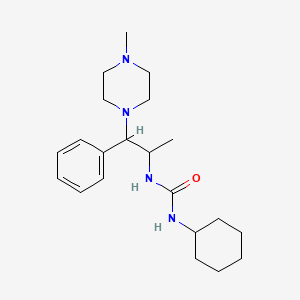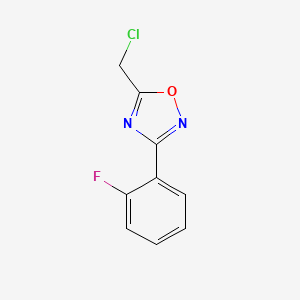![molecular formula C29H31N3O3 B2735906 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 847394-40-5](/img/structure/B2735906.png)
1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical and Structural Variability
The chemical structure of 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one belongs to a broader class of compounds known for their versatile chemical properties and applications in various research fields. A review by Boča, Jameson, and Linert (2011) highlights the vast chemical and structural variability within the benzimidazole and pyrrolidinone families. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, underscoring their potential in diverse scientific research applications, from material science to biotechnology (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The incorporation of benzimidazole and pyrrolidinone fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. Lipunova et al. (2018) discuss how such compounds, including quinazolines and pyrimidines derivatives, can be used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these materials make them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing their potential in advanced electronic and photonic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biochemical and Pharmacological Research
The structural complexity of this compound and related compounds provides a versatile platform for biochemical and pharmacological research. Saini et al. (2019) review the synthesis and pharmaceutical impurities of proton pump inhibitors, emphasizing the relevance of such structures in developing medications for treating conditions like acid reflux. This research underscores the importance of these compounds in pharmaceutical development, providing insights into drug synthesis processes and the identification of novel therapeutic agents (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Chemistry
In the field of environmental chemistry, the photostability and bioaccumulative potential of benzophenone-3 (BP-3), a compound structurally related to this compound, has been extensively studied. Kim and Choi (2014) review the environmental occurrence, toxic effects, and potential impact on aquatic ecosystems of BP-3, highlighting the environmental persistence and ecotoxicological concerns associated with such compounds. This research points to the necessity of understanding the environmental fate and behavior of chemical compounds, which is crucial for assessing their ecological risks and developing safer alternatives (Kim & Choi, 2014).
Central Nervous System (CNS) Acting Drugs
The structural motifs present in this compound are also relevant in the search for new central nervous system (CNS) acting drugs. Saganuwan (2017) explores functional chemical groups that serve as lead molecules for the synthesis of compounds with potential CNS activity. This includes a wide range of heterocycles and their derivatives, which may have effects ranging from depression to convulsion, indicating the broad pharmacological potential of such structures (Saganuwan, 2017).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-9-14-26(21(2)17-20)32-19-22(18-28(32)33)29-30-25-7-4-5-8-27(25)31(29)15-6-16-35-24-12-10-23(34-3)11-13-24/h4-5,7-14,17,22H,6,15-16,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCIGLQQRXVONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2735824.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2735826.png)
![2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine](/img/structure/B2735827.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2735829.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2735831.png)

![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)
![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one](/img/structure/B2735844.png)
